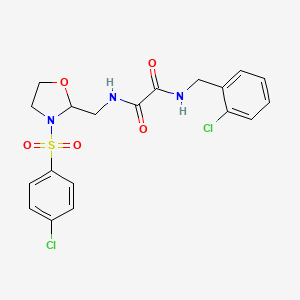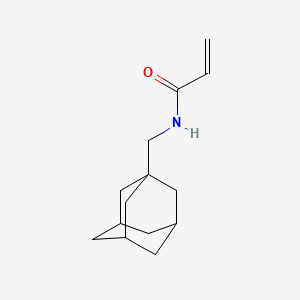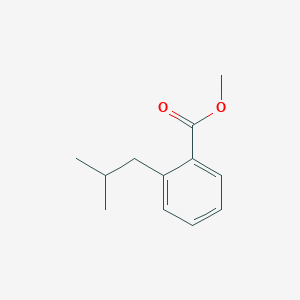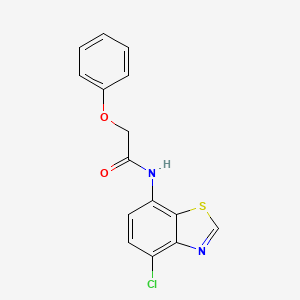![molecular formula C13H16N2O4 B2939670 3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide CAS No. 2034322-83-1](/img/structure/B2939670.png)
3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Organometallic Complexes : A study by Nyamato et al. (2015) discusses the synthesis of (imino)pyridine ligands with various pendant arms and their reactions to form palladium complexes, which exhibited high catalytic activities in ethylene dimerization processes. This suggests potential applications in catalysis and organic synthesis (Nyamato, Ojwach, & Akerman, 2015).
Heterocyclic Transformations : Research by Kolar et al. (1996) on transformations of the pyrido[1,2-a]pyrazine ring system into various heterocyclic compounds indicates the relevance of such transformations in the synthesis of novel organic molecules with potential pharmaceutical applications (Kolar, Tišler, & Pizzioli, 1996).
Biological and Chemical Applications
- Antimicrobial and Cytotoxic Activities : A study by Xiao et al. (2014) on secondary metabolites from the endophytic fungus Botryosphaeria dothidea isolated from Melia azedarach, including a compound with a similar methoxy group, demonstrated significant antimicrobial, antioxidant, and cytotoxic activities. This suggests potential research applications of related compounds in developing new antimicrobial and anticancer agents (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).
Propiedades
IUPAC Name |
3-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-8-4-11(16)14-5-7-15-6-2-10-3-9-19-12(10)13(15)17/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIVPQQPFBBXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCN1C=CC2=C(C1=O)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-((8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2939588.png)
![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)




![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/no-structure.png)


![Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2939606.png)
![(2S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide](/img/structure/B2939607.png)

